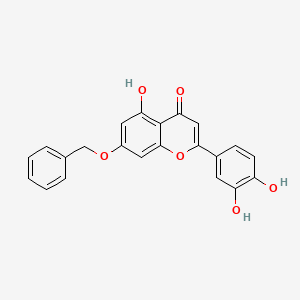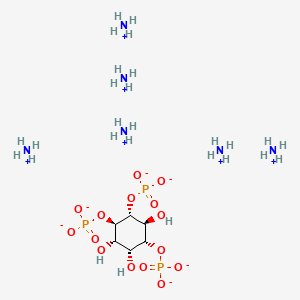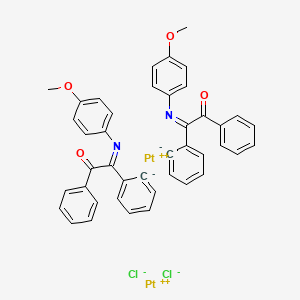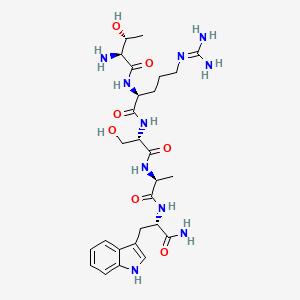
7-O-Benzyl Luteolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Benzyl Luteolin is a derivative of Luteolin, a flavonoid widely present in the plant kingdom . Luteolin has shown in several research studies a range of pharmacological properties; anti-inflammatory, antioxidant, neuroprotective, and analgesic .
Synthesis Analysis
An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents . Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products from five luteolin glycosides to luteolin 7-O-β-glucoside .
Molecular Structure Analysis
Luteolin with chemical formula C15H10O6 is a tetrahydroxyflavone in which the four hydroxy groups are present at positions 3′, 4′ 5, and 7 .
Chemical Reactions Analysis
The glycosylation reactions were conducted in 1/15 M Na2HPO4/KH2PO4 buffer (pH 6.47) containing 2% (w/v) harvested wet cells, 20% (w/v) sucrose, 970 μM luteolin and 20% (v/v) dimethyl sulfoxide (DMSO) . The reaction mixture was conducted at 30 °C with shaking at 200 rpm for 48 h .
科学的研究の応用
Anti-inflammatory Properties
7-O-Benzyl Luteolin, a derivative of Luteolin, has shown significant anti-inflammatory activities. Luteolin itself, found in various plants, displays strong anti-inflammatory activity both in vitro and in vivo, targeting key transcription factors such as Src in the NF-κB pathway and MAPK in the AP-1 pathway (Aziz, Kim, & Cho, 2018).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of Luteolin and its derivatives, including 7-O-glucoside, have been studied. These derivatives are primarily hydrolyzed to Luteolin in the gastrointestinal tract before being absorbed into the systemic circulation, suggesting a significant impact on their effectiveness and potential applications (Lin, Pai, & Tsai, 2015).
Chromatographic Analysis Techniques
Analytical methods, including chromatographic techniques, have been developed for quantitative determination of Luteolin and its derivatives. These methods are crucial for establishing the quality of medicinal plant preparations containing Luteolin (Juszczak, Zovko-Končić, & Tomczyk, 2019).
Cancer Prevention and Therapy
Luteolin and its derivatives, including 7-O-Benzyl Luteolin, have potential as anticancer agents. They function by inducing apoptosis, inhibiting cell proliferation, and affecting cell survival pathways like PI3K/Akt and NF-κB (Lin, Shi, Wang, & Shen, 2008).
Antioxidant and Antitumor Efficacy
These compounds have shown promising antioxidant and antitumor properties. For instance, Luteolin demonstrated significant effects against lung carcinogenesis, indicating its broader potential in cancer treatment (Kasala, Bodduluru, Barua, & Gogoi, 2016).
Modulation of Signaling Cascades
Luteolin and its derivatives have been observed to modulate key signaling cascades involved in inflammatory responses. This includes the NF-κB/AP-1/PI3K-Akt pathway, which plays a crucial role in various cellular processes (Park & Song, 2013).
Anti-Allergic Activities
The anti-allergic activities of Luteolin, attributable to its anti-inflammatory and antioxidant properties, have also been studied. This includes the activation of antioxidative enzymes and suppression of pro-inflammatory substances (Seelinger, Merfort, & Schempp, 2008).
作用機序
Luteolin exerts anticancer activity by downregulation of key regulatory pathways associated with oncogenesis, in addition to the induction of oxidative stress, cell cycle arrest, upregulation of apoptotic genes, and inhibition of cell proliferation and angiogenesis in cancer cells . It also affects the autophagy process to induce anti-tumor activity .
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c23-16-7-6-14(8-17(16)24)20-11-19(26)22-18(25)9-15(10-21(22)28-20)27-12-13-4-2-1-3-5-13/h1-11,23-25H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOIESQGCUSOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747119 |
Source


|
| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Benzyl Luteolin | |
CAS RN |
1201808-24-3 |
Source


|
| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[3,2-c][1,4]oxazine-2-carboxaldehyde, hexahydro-, trans- (9CI)](/img/no-structure.png)




![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)

